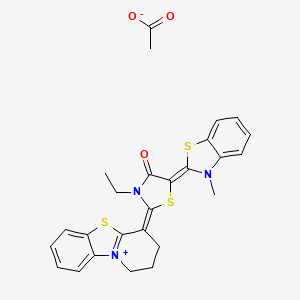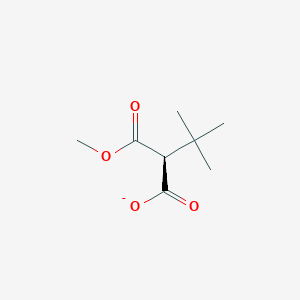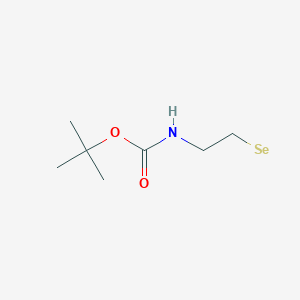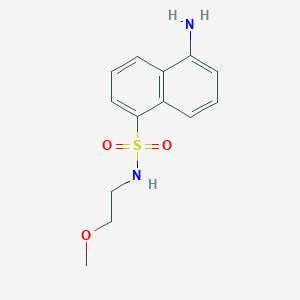![molecular formula C22H22O2SSn B12559194 Ethyl [(triphenylstannyl)sulfanyl]acetate CAS No. 146368-75-4](/img/structure/B12559194.png)
Ethyl [(triphenylstannyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(triphenylstannyl)sulfanyl]acetate is an organotin compound with the molecular formula C22H22O2Sn. This compound is characterized by the presence of a triphenylstannyl group attached to a sulfanyl acetate moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(triphenylstannyl)sulfanyl]acetate typically involves the reaction of triphenyltin chloride with ethyl mercaptoacetate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:
Ph3SnCl+HSCH2CO2Et→Ph3SnSCH2CO2Et+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(triphenylstannyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl [(triphenylstannyl)sulfanyl]alcohol.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Ethyl [(triphenylstannyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl [(triphenylstannyl)sulfanyl]acetate involves its interaction with molecular targets through the triphenylstannyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [(triphenylstannyl)acetate]
- Ethyl [(triphenylstannyl)propionate]
- Ethyl [(triphenylstannyl)butyrate]
Uniqueness
Ethyl [(triphenylstannyl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other organotin esters. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
146368-75-4 |
|---|---|
Formule moléculaire |
C22H22O2SSn |
Poids moléculaire |
469.2 g/mol |
Nom IUPAC |
ethyl 2-triphenylstannylsulfanylacetate |
InChI |
InChI=1S/3C6H5.C4H8O2S.Sn/c3*1-2-4-6-5-3-1;1-2-6-4(5)3-7;/h3*1-5H;7H,2-3H2,1H3;/q;;;;+1/p-1 |
Clé InChI |
PVKGRDAFPHSXTO-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CS[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)

![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)

![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)

![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)



![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
